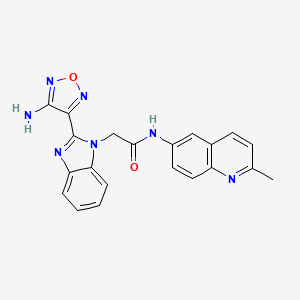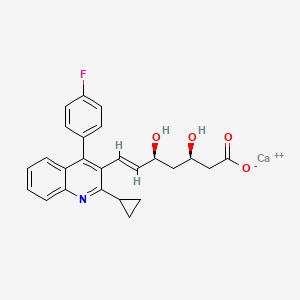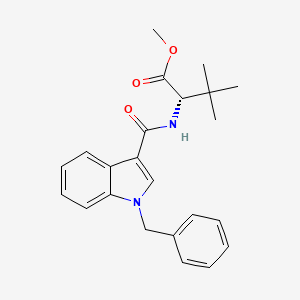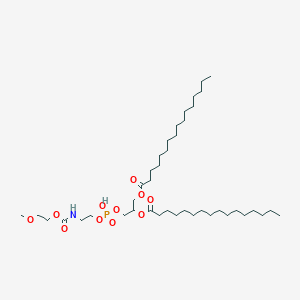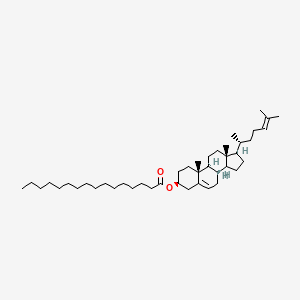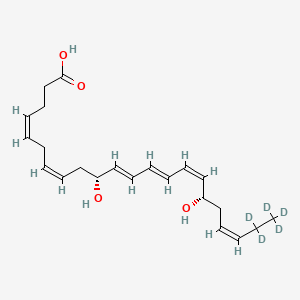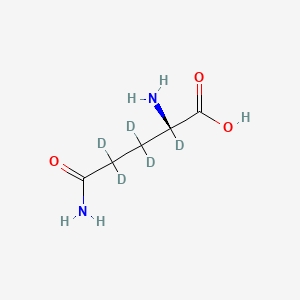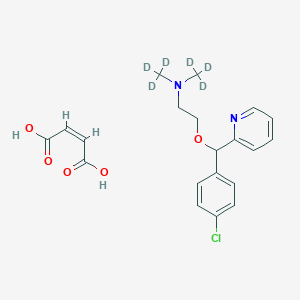
Biperiden-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biperiden-d5 is a deuterated form of Biperiden, a muscarinic receptor antagonist primarily used in the treatment of Parkinson’s disease and to control extrapyramidal side effects of neuroleptic drugs . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of Biperiden due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biperiden-d5 involves several steps, starting with the preparation of crucial intermediates. One common method involves the oxidation of 5-ethylene-2-norbornene to form 5-acetylnorbornene, followed by isomerization to obtain the desired reactant salt. This is then subjected to a Grignard reaction and a Mannich reaction to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and is designed to meet stringent quality standards, such as those outlined in the European Pharmacopoeia . The reaction conditions are optimized for high yield and purity, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Biperiden-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of intermediates to more reactive forms.
Reduction: Often used to stabilize certain intermediates.
Substitution: Common in the formation of the final product, where specific functional groups are introduced.
Common Reagents and Conditions
Oxidizing Agents: Used in the initial steps to prepare intermediates.
Grignard Reagents: Essential for forming carbon-carbon bonds in the synthesis.
Mannich Reagents: Used in the final steps to introduce the piperidine ring.
Major Products
The major product of these reactions is this compound itself, with high purity and stability, suitable for use in various scientific applications.
Scientific Research Applications
Biperiden-d5 is extensively used in scientific research, particularly in:
Pharmacokinetics and Pharmacodynamics: Studying the absorption, distribution, metabolism, and excretion of Biperiden.
Neuropharmacology: Investigating the effects of Biperiden on the central nervous system.
Clinical Trials: Used as a reference standard in clinical trials to evaluate the efficacy and safety of Biperiden
Mechanism of Action
Biperiden-d5, like Biperiden, acts as a muscarinic receptor antagonist. It competitively inhibits acetylcholine at cholinergic receptors in the corpus striatum, thereby restoring the balance between dopaminergic and cholinergic pathways . This mechanism is crucial for alleviating symptoms of Parkinson’s disease and controlling extrapyramidal side effects.
Comparison with Similar Compounds
Similar Compounds
Trihexyphenidyl: Another muscarinic antagonist used in the treatment of Parkinson’s disease.
Benztropine: Used to treat Parkinson’s disease and drug-induced movement disorders.
Uniqueness of Biperiden-d5
This compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in scientific research, particularly in understanding the detailed mechanisms of Biperiden and its effects on the human body .
Properties
Molecular Formula |
C21H29NO |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2/i1D,3D,4D,7D,8D |
InChI Key |
YSXKPIUOCJLQIE-DYVTXVBDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN2CCCCC2)(C3CC4CC3C=C4)O)[2H])[2H] |
Canonical SMILES |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


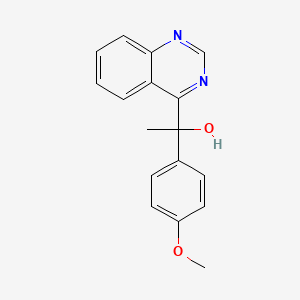
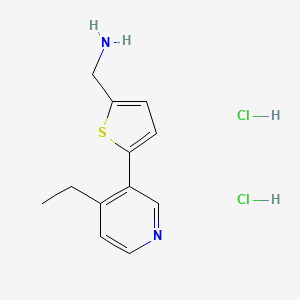
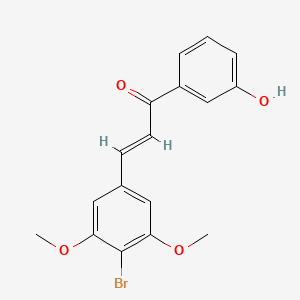
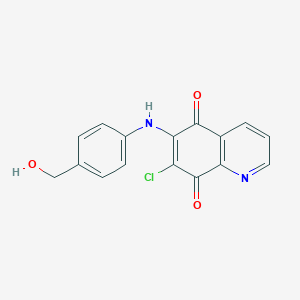
![4-(Benzyloxy)-3,3-diethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B10824127.png)
![3-[[5-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxypropyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B10824142.png)
